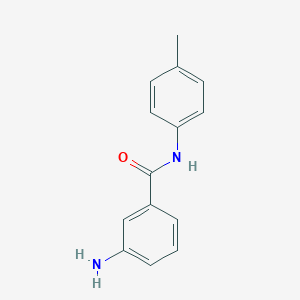

3-amino-N-(4-methylphenyl)benzamide

Descripción general

Descripción

Synthesis Analysis

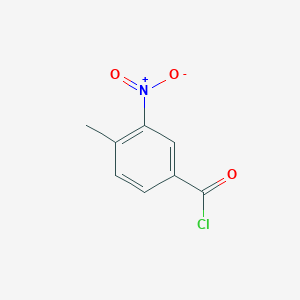

The synthesis of 3-amino-N-(4-methylphenyl)benzamide and related compounds involves several chemical techniques and strategies. One common approach is the condensation of appropriate aniline derivatives with benzoyl chloride in aqueous medium, leading to the formation of the benzamide structure. Advances in microreactor technology have also been applied to the synthesis of similar compounds, offering enhanced production efficiency and control over the reaction conditions (Cao & Ghadiri, 2023).

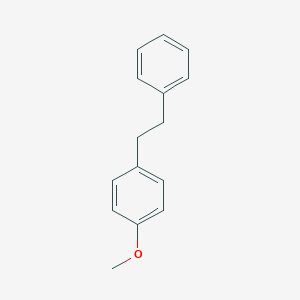

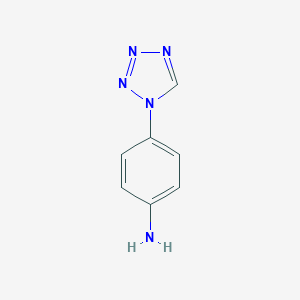

Molecular Structure Analysis

The molecular structure of 3-amino-N-(4-methylphenyl)benzamide has been studied through various analytical methods, including X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the compound's crystalline structure, molecular geometry, electronic properties, and intermolecular interactions. For instance, X-ray diffraction analysis has revealed specific crystallization patterns and lattice constants, helping to understand the compound's solid-state characteristics (Demir et al., 2015).

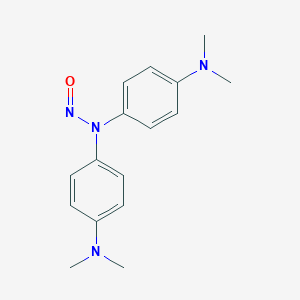

Chemical Reactions and Properties

Benzamide derivatives, including 3-amino-N-(4-methylphenyl)benzamide, participate in various chemical reactions that modify their structure and functional properties. These reactions can lead to the formation of complex molecules with potential therapeutic applications. For example, the compound's involvement in condensation reactions with isocyanates or amines has been explored to synthesize analogues with enhanced biological activities (Ji et al., 2018).

Aplicaciones Científicas De Investigación

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: “3-amino-N-(4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

- Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize “3-amino-N-(4-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, “3-amino-N-(4-methylphenyl)benzamide” was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .

- Results or Outcomes: The established kinetic model was used to optimize reaction conditions, as a result, “3-amino-N-(4-methylphenyl)benzamide” was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMBQQUKFGHDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354212 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-methylphenyl)benzamide | |

CAS RN |

14315-26-5 | |

| Record name | 3-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

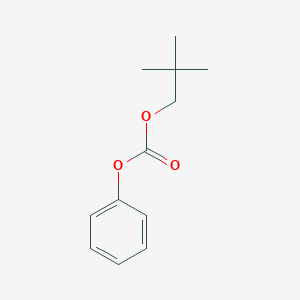

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.